molecular formula C17H24FN3S B3506276 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide

4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B3506276
M. Wt: 321.5 g/mol
InChI Key: RKLSHRCHIDLQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The exact mechanism of action of 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, as well as a partial antagonist at the D2 dopamine receptor. 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter activity, changes in gene expression, and alterations in protein synthesis. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide has also been shown to decrease levels of corticotropin-releasing hormone (CRH), a hormone that is involved in the body's response to stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide for lab experiments is its ability to selectively target specific receptors and systems within the body. This allows researchers to study the effects of 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide on specific pathways and processes, without affecting other systems. However, one limitation of 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide is its potential for toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide. One area of interest is the use of 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide in the treatment of depression and anxiety disorders, as well as in the treatment of addiction and substance abuse. Other potential areas of research include the study of 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide's effects on neuroplasticity and neuronal regeneration, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the mechanisms of action of 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide, as well as its potential side effects and toxicity.

Scientific Research Applications

4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been used in a wide range of scientific research applications, including studies of the central nervous system, cardiovascular system, and gastrointestinal system. 4-cyclohexyl-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been shown to have anxiolytic effects, as well as antidepressant and antipsychotic properties. It has also been used in studies of pain and inflammation, as well as in the treatment of addiction and substance abuse.

properties

IUPAC Name

4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3S/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLSHRCHIDLQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=S)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-N-(2-fluorophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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